4-(4-Chloro-3-cyanophenyl)-2-nitrobenzoic acid
Overview
Description
4-(4-Chloro-3-cyanophenyl)-2-nitrobenzoic acid is an organic compound with the molecular formula C14H8ClNO4 It is a derivative of benzoic acid, characterized by the presence of a chloro, cyano, and nitro group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-cyanophenyl)-2-nitrobenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 4-chloro-3-cyanophenylbenzoic acid. The nitration process involves the reaction of the starting material with a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature to introduce the nitro group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-cyanophenyl)-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid or amide under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Ammonia or primary amines, solvents like ethanol or water, elevated temperatures.
Hydrolysis: Aqueous acid or base, reflux conditions.
Major Products
Reduction: 4-(4-Chloro-3-aminophenyl)-2-nitrobenzoic acid.
Substitution: 4-(4-Amino-3-cyanophenyl)-2-nitrobenzoic acid.
Hydrolysis: 4-(4-Chloro-3-carboxyphenyl)-2-nitrobenzoic acid.
Scientific Research Applications
4-(4-Chloro-3-cyanophenyl)-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-cyanophenyl)-2-nitrobenzoic acid depends on its chemical structure and the specific application. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate redox reactions, while the cyano group may participate in hydrogen bonding or other interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-cyanophenylboronic acid
- 4-Chloro-3-cyanophenylacetic acid
- 4-Chloro-3-cyanophenylbenzoic acid
Uniqueness
4-(4-Chloro-3-cyanophenyl)-2-nitrobenzoic acid is unique due to the combination of functional groups (chloro, cyano, and nitro) on the benzoic acid scaffold. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-chloro-3-cyanophenyl)-2-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClN2O4/c15-12-4-2-8(5-10(12)7-16)9-1-3-11(14(18)19)13(6-9)17(20)21/h1-6H,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBALDONZKJKAAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C#N)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690786 | |
Record name | 4'-Chloro-3'-cyano-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261948-33-7 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-chloro-3′-cyano-3-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261948-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Chloro-3'-cyano-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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